1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate 1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 34614-72-7
VCID: VC8107918
InChI: InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl
Molecular Formula: C11H18ClNO4
Molecular Weight: 263.72 g/mol

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate

CAS No.: 34614-72-7

Cat. No.: VC8107918

Molecular Formula: C11H18ClNO4

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate - 34614-72-7

Specification

CAS No. 34614-72-7
Molecular Formula C11H18ClNO4
Molecular Weight 263.72 g/mol
IUPAC Name 1-O-tert-butyl 2-O-(chloromethyl) (2S)-pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Standard InChI Key ZGBCOSGDWQPYHA-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCCl
SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of 1-tert-butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate features a five-membered pyrrolidine ring with two ester substituents: a tert-butyl group at the N1 position and a chloromethyl group at the C2 position. The (2S) configuration ensures chirality, which is critical for its interactions in enantioselective reactions.

Molecular Geometry and Conformational Analysis

X-ray crystallographic data of related pyrrolidine dicarboxylates, such as di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, reveal planar arrangements of non-hydrogen atoms (r.m.s. deviation ≈ 0.086 Å), excluding bulky tert-butyl groups . For the target compound, steric hindrance from the tert-butyl and chloromethyl substituents likely induces a puckered ring conformation, stabilizing the molecule through minimized steric clashes.

Electronic Effects of Substituents

The electron-withdrawing chloromethyl group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic acyl substitutions. Conversely, the tert-butyl group provides steric protection to the amine nitrogen, reducing undesired side reactions .

Synthesis and Reaction Pathways

Conventional Chlorination Strategies

A widely used method for introducing chlorine into pyrrolidine systems involves the Appel reaction, as demonstrated in the synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate . Here, triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) mediate the conversion of a hydroxyl group to chloride under mild conditions (3–5°C, 89% yield) . Applied to the target compound, this approach would require:

  • Starting with (2S)-pyrrolidine-1,2-dicarboxylate bearing a hydroxymethyl group.

  • Treating with PPh₃/CCl₄ in dichloromethane to replace -OH with -Cl.

Applications in Organic Synthesis and Drug Discovery

Chiral Auxiliaries and Ligands

The tert-butyl group’s steric bulk and the chloromethyl group’s reactivity make this compound a candidate for asymmetric catalysis. Similar pyrrolidine derivatives serve as ligands in enantioselective hydrogenations and organocatalytic transformations .

Pharmaceutical Intermediates

Chlorinated pyrrolidines are precursors to bioactive molecules. For example, 1-tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)amino]pyrrolidine-1,2-dicarboxylate is a key intermediate in kinase inhibitor synthesis . The chloromethyl group in the target compound could undergo nucleophilic displacement to introduce pharmacophores like amines or thiols.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1^1H NMR would reveal distinct signals for the tert-butyl singlet (δ 1.2–1.4 ppm) and chloromethyl methylene (δ 4.0–4.5 ppm).

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 278.08 (C12_{12}H19_{19}ClNO4+_4^+).

Comparative Analysis of Pyrrolidine Dicarboxylates

PropertyTarget Compound(2S,4S)-4-Chloro Analog Hydroxymethyl Derivative
CAS NumberNot Reported169032-99-91194059-42-1
Molecular FormulaC12_{12}H19_{19}ClNO4_4C11_{11}H18_{18}ClNO4_4C12_{12}H21_{21}NO5_5
Molecular Weight (g/mol)278.08263.72259.30
Key Functional GroupsChloromethyl, tert-butylChloro, methyl, tert-butylHydroxymethyl, tert-butyl
Synthetic YieldN/A89% 75–85%

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